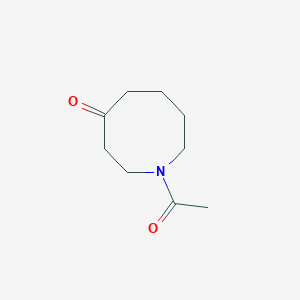

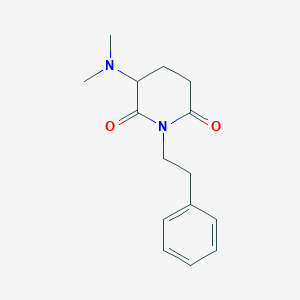

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions that introduce or modify the sulfonamide group in aromatic compounds. One study described the synthesis of sulfonamides derived from 4-methoxyphenethylamine, demonstrating a process that involves reaction with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides (Abbasi et al., 2018). Another study focused on the large-scale synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, showcasing a novel approach starting from 4-nitroaniline and proceeding through five steps to achieve a 41% overall yield (Dragovich et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides can reveal important details about their chemical behavior and potential interactions with biological targets. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used for structural characterization. For instance, a study on the crystal structure and anticancer property of a sulfonamide derivative highlighted the importance of structural features in its biological activity (Zhang et al., 2010).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, reflecting their versatile chemical properties. The reactivity of the sulfonamide group can be adjusted for specific purposes, such as in the synthesis of cyclononyne for strain-promoted azide-alkyne cycloaddition reactions, demonstrating the role of sulfonamides in facilitating bioconjugation and click chemistry applications (Kaneda et al., 2017).

科学的研究の応用

Sulfonamide Drugs and Tubulin Interactions : Sulfonamide drugs, including derivatives of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, bind to the colchicine site of tubulin in a reversible manner, causing conformational changes in the protein without affecting GTPase activity. This interaction has implications in medicinal chemistry and cancer research (Banerjee et al., 2005).

Alpha-Blocking Activity : Certain derivatives of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide exhibit alpha-blocking activity, similar to other known compounds. This suggests potential applications in treating conditions like hypertension or benign prostatic hypertrophy (Sakurai et al., 1990).

Anti-HIV and Antifungal Activities : New benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, closely related to 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, show promising anti-HIV and antifungal activities. This highlights their potential in developing new treatments for infectious diseases (Zareef et al., 2007).

Anticholinesterase and Antioxidant Activities : N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives exhibit anticholinesterase and antioxidant activities. This suggests potential for use in neuroprotective drugs, which could be relevant for neurodegenerative diseases like Alzheimer's (Mphahlele et al., 2021).

Array-Based Microarray Analysis for Antitumor Sulfonamides : Array-based microarray analysis can reveal essential pharmacophore structures and drug-sensitive cellular pathways for antitumor sulfonamides. This approach aids in understanding the mechanism of action of these compounds, potentially facilitating clinical trials (Owa et al., 2002).

Chiral Separation and Analysis : A developed chiral reverse phase liquid chromatographic method effectively resolves racemic mixtures of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide in bulk drug samples. This is crucial in pharmaceutical analysis for ensuring drug purity and efficacy (Kasawar & Farooqui, 2009).

Corrosion Inhibition : Aminobenzene derivatives, including those related to 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, have been shown to effectively inhibit corrosion in metals, suggesting their use in material science and engineering applications (Verma et al., 2015).

特性

IUPAC Name |

5-(2-aminopropyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORITYIZDHJCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251764 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

CAS RN |

112244-38-9 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112244-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)